REACTION_CXSMILES
|
[C:1]12([C:11]3[CH:12]=[C:13]([C:19]4[CH:20]=[C:21]5[C:26](=[CH:27][CH:28]=4)[CH:25]=[C:24](Br)[CH:23]=[CH:22]5)[CH:14]=[CH:15][C:16]=3[O:17][CH3:18])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[H-].[Na+].[Li]CCCC.[C:37](=[O:39])=[O:38]>Cl.C1COCC1>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:13]([C:19]2[CH:28]=[CH:27][C:26]3[CH:25]=[C:24]([C:37]([OH:39])=[O:38])[CH:23]=[CH:22][C:21]=3[CH:20]=2)=[CH:12][C:11]=1[C:1]12[CH2:2][CH:3]3[CH2:9][CH:7]([CH2:6][CH:5]([CH2:4]3)[CH2:10]1)[CH2:8]2 |f:1.2|
|
Name
|
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C=2C=C3C=CC(=CC3=CC2)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.5 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
139.5 μL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into a Schlenk tube
|
Type
|
TEMPERATURE
|
Details
|
was heated until its complete dissolution
|
Type
|
WAIT
|
Details
|
dropwise, during 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
was vigorously stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CHCl3 (3×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the joined organic phases were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
next were evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=CC1C23CC4CC(C2)CC(C4)C3)C=5C=CC=6C=C(C=CC6C5)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |